molecular formula C14H12N2O B14700379 2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole CAS No. 18424-85-6

2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole

Cat. No.: B14700379
CAS No.: 18424-85-6
M. Wt: 224.26 g/mol
InChI Key: KXIBBDZGGZGQLY-UHFFFAOYSA-N
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Description

2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole is an organic compound with the molecular formula C14H12N2O This compound features a benzimidazole core substituted with a furan ring and a prop-1-en-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole typically involves the reaction of 2-acetylfuran with appropriate substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution . This reaction forms the furan-2-yl prop-1-en-2-yl intermediate, which is then cyclized with o-phenylenediamine to yield the final benzimidazole product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The double bond in the prop-1-en-2-yl group can be reduced to form the corresponding alkane.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Halogenated or nitrated benzimidazole derivatives.

Scientific Research Applications

2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the catalytic and allosteric sites of the enzyme, inhibiting its activity and thus reducing melanin synthesis . The compound’s structure allows it to interact with various residues in the enzyme’s active site, such as ASN260 and MET280, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(Furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole is unique due to its combination of a benzimidazole core with a furan ring and a prop-1-en-2-yl group. This unique structure imparts specific chemical properties and biological activities that are not observed in other similar compounds.

Properties

CAS No.

18424-85-6

Molecular Formula

C14H12N2O

Molecular Weight

224.26 g/mol

IUPAC Name

2-[1-(furan-2-yl)prop-1-en-2-yl]-1H-benzimidazole

InChI

InChI=1S/C14H12N2O/c1-10(9-11-5-4-8-17-11)14-15-12-6-2-3-7-13(12)16-14/h2-9H,1H3,(H,15,16)

InChI Key

KXIBBDZGGZGQLY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=CO1)C2=NC3=CC=CC=C3N2

Origin of Product

United States

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